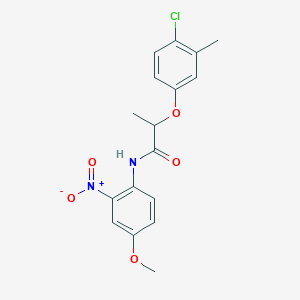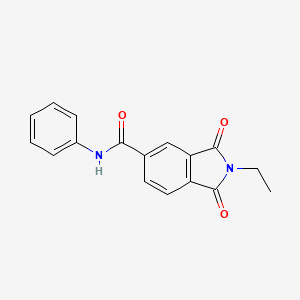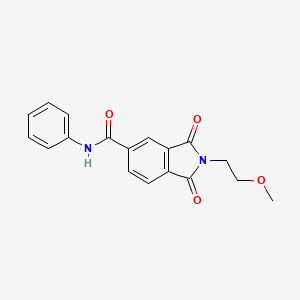
4-(2-Quinolin-8-yloxyethoxy)benzaldehyde
概要
説明
4-(2-Quinolin-8-yloxyethoxy)benzaldehyde is an organic compound that features a quinoline moiety linked to a benzaldehyde group via an ethoxy bridge
準備方法
The synthesis of 4-(2-Quinolin-8-yloxyethoxy)benzaldehyde typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Etherification: The quinoline derivative is then reacted with ethylene glycol to form the ethoxy bridge.
Aldehyde Formation: Finally, the ethoxy-quinoline compound is reacted with benzaldehyde under specific conditions to yield this compound.
化学反応の分析
4-(2-Quinolin-8-yloxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
科学的研究の応用
4-(2-Quinolin-8-yloxyethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a fluorescent probe due to its quinoline moiety.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 4-(2-Quinolin-8-yloxyethoxy)benzaldehyde involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The aldehyde group can form Schiff bases with amines, which can be used to study enzyme mechanisms and protein interactions.
類似化合物との比較
Similar compounds to 4-(2-Quinolin-8-yloxyethoxy)benzaldehyde include:
4-ethoxybenzaldehyde: Lacks the quinoline moiety, making it less versatile in biological applications.
8-quinolinyloxyethanol: Contains a hydroxyl group instead of an aldehyde, affecting its reactivity and applications.
Quinoline-2-carboxaldehyde: Features a different substitution pattern on the quinoline ring, leading to different chemical and biological properties.
This compound stands out due to its unique combination of a quinoline moiety and an aldehyde group, providing a versatile platform for various chemical and biological studies.
特性
IUPAC Name |
4-(2-quinolin-8-yloxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-13-14-6-8-16(9-7-14)21-11-12-22-17-5-1-3-15-4-2-10-19-18(15)17/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKTKYIADJSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)C=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B4401122.png)
![N-[2-(2-phenoxypropanoylamino)phenyl]furan-2-carboxamide](/img/structure/B4401124.png)


![4-[(ethylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4401146.png)

![Methyl 5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B4401158.png)


![4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride](/img/structure/B4401186.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4401200.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)
![[4-[(2-Acetamidophenyl)carbamoyl]phenyl] propanoate](/img/structure/B4401217.png)

